KRAS G12C inhibitor 29, also known as MRTX849, is a targeted therapeutic compound designed to inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly lung cancer. The KRAS gene encodes a protein that plays a critical role in cell signaling pathways that control cell growth and division. Mutations in this gene, especially the G12C variant, lead to continuous activation of these pathways, contributing to oncogenesis. The development of inhibitors like MRTX849 represents a significant advancement in targeted cancer therapy, aiming to selectively disrupt the oncogenic signaling associated with KRAS G12C mutations.
MRTX849 was developed by Mirati Therapeutics and is classified as a covalent inhibitor. It selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound inactive form. This binding leads to the permanent inactivation of the mutant protein, thereby inhibiting downstream signaling pathways that promote tumor growth .
The synthesis of MRTX849 involves several key steps:
MRTX849 has a complex molecular structure characterized by its ability to fit into the switch II pocket of KRAS G12C. Key structural features include:
The molecular formula for MRTX849 is C_19H_22N_6O_3S, with a molecular weight of approximately 398.48 g/mol.
MRTX849 primarily undergoes a covalent modification reaction with KRAS G12C:
The mechanism of action for MRTX849 involves several steps:
Relevant data regarding its pharmacokinetics indicates favorable absorption characteristics with a half-life suitable for therapeutic dosing regimens .
MRTX849 has been primarily investigated in clinical trials targeting cancers with KRAS G12C mutations, including non-small cell lung cancer and colorectal cancer. Its applications include:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9